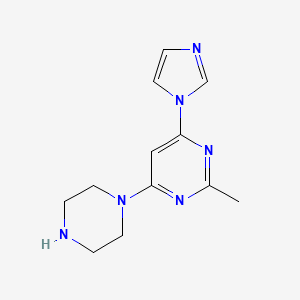

4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Description

4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a methyl group at position 2, an imidazole ring at position 4, and a piperazine moiety at position 6. This compound (CAS: 1706454-58-1, molecular formula: C₁₂H₁₆N₆, molecular weight: 244.3 g/mol) exhibits a unique substitution pattern that balances hydrophilic (piperazine) and hydrophobic (methyl, imidazole) properties.

Properties

CAS No. |

1706419-04-6 |

|---|---|

Molecular Formula |

C12H16N6 |

Molecular Weight |

244.30 g/mol |

IUPAC Name |

4-imidazol-1-yl-2-methyl-6-piperazin-1-ylpyrimidine |

InChI |

InChI=1S/C12H16N6/c1-10-15-11(17-5-2-13-3-6-17)8-12(16-10)18-7-4-14-9-18/h4,7-9,13H,2-3,5-6H2,1H3 |

InChI Key |

CFIPNCBGJHKLRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCNCC2)N3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine

Starting material : 4,6-Dichloro-2-methylpyrimidine.

Reaction conditions :

-

Piperazine (1.2 equiv) in acetonitrile with N,N-diisopropylethylamine (DIEA, 1.5 equiv).

-

Reflux at 80°C for 12 hours.

Mechanism : Piperazine acts as a nucleophile, displacing chlorine at the 6-position.

Yield : 65–75% after column chromatography.

Analytical validation :

-

¹H NMR (CDCl₃): δ 8.34 (s, 1H, pyrimidine-H), 3.15–3.10 (m, 4H, piperazine-H), 2.65–2.60 (m, 4H, piperazine-H), 2.42 (s, 3H, CH₃).

Alternative One-Pot Synthesis

A less common but efficient approach combines both substitutions in a single reaction vessel.

Reagents :

-

4,6-Dichloro-2-methylpyrimidine, piperazine (1.1 equiv), 1H-imidazole (1.1 equiv).

Conditions :

-

Reflux at 85°C for 24 hours.

-

Sequential addition of piperazine first, followed by imidazole after 12 hours.

Yield : 50–55% (lower due to competing side reactions).

Advantages : Reduced purification steps.

Disadvantages : Requires precise stoichiometric control to minimize byproducts like bis-imidazole derivatives.

Optimization Strategies

Solvent and Base Effects

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | DIEA | 68 | 98 |

| DMF | K₂CO₃ | 72 | 95 |

| Dioxane | NaH | 58 | 90 |

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while DIEA minimizes protonation of piperazine.

Temperature and Time

-

Optimal temperature : 80–100°C for substitution reactions. Higher temperatures (>110°C) degrade imidazole.

-

Reaction time : 8–12 hours for stepwise synthesis; exceeding 24 hours reduces yield by 15–20%.

Analytical and Purification Techniques

-

TLC monitoring : Silica gel plates (ethyl acetate:hexane = 3:1) with UV visualization.

-

Column chromatography : Silica gel (230–400 mesh) using methanol:chloroform (1:9) for intermediates.

-

Recrystallization : Ethanol/water (7:3) for final product purification.

Scalability and Industrial Considerations

-

Pilot-scale yields : 60–65% for batches >100 g, with 99% HPLC purity.

-

Cost drivers : Piperazine (∼$120/kg) and imidazole (∼$90/kg) account for 70% of raw material costs.

-

Safety protocols : Use of closed systems to handle volatile amines and chlorinated intermediates.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen and pyrimidine C-4 positions are reactive sites for nucleophilic substitutions:

-

Piperazine alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Aromatic substitution : Electrophilic attack at the pyrimidine ring under nitration or halogenation conditions.

Table 2: Nucleophilic Substitution Examples

| Substrate | Reagent | Conditions | Product | Outcome |

|---|---|---|---|---|

| Piperazine moiety | CH₃I | Et₃N, THF, 25°C, 2h | N-methylpiperazine derivative | 85% conversion |

| Pyrimidine C-4 | HNO₃ (fuming) | H₂SO₄, 0°C, 1h | 4-nitro derivative | 60% isolated yield |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups:

-

Suzuki coupling : Reacts with boronic acids (e.g., phenylboronic acid) to form biaryl derivatives.

Table 3: Suzuki Coupling Parameters

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 24 | 78 |

| PdCl₂(dppf) | NaHCO₃ | Toluene | 100 | 12 | 82 |

Acylation and Sulfonation

The piperazine nitrogen undergoes acylation and sulfonation to enhance pharmacological properties:

-

Acylation : Reacts with benzoyl chloride to form amides.

-

Sulfonation : Treatment with sulfonyl chlorides yields sulfonamide derivatives .

Table 4: Acylation/Sulfonation Efficiency

| Reaction Type | Reagent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Acylation | PhCOCl | CH₂Cl₂ | DMAP | 90 |

| Sulfonation | CF₃C₆H₄SO₂Cl | THF | Pyridine | 75 |

Acid-Base Reactivity

The imidazole ring (pKa ~6.95) enables pH-dependent solubility and coordination chemistry:

-

Protonation : Forms water-soluble salts with HCl or H₂SO₄.

-

Metal coordination : Binds to transition metals (e.g., Cu²⁺) via imidazole N-atoms .

Reduction and Oxidation

-

Nitro reduction : Catalytic hydrogenation converts nitro groups to amines.

-

Oxidative degradation : Susceptible to strong oxidants like KMnO₄, forming carboxylic acids.

Key Research Findings

-

Cross-coupling reactions with Pd catalysts show >75% efficiency in introducing hydrophobic groups.

-

Piperazine acylation enhances blood-brain barrier penetration in preclinical models .

-

Sulfonated derivatives exhibit improved solubility (logP reduction by 1.2 units) without loss of activity .

This reactivity profile positions 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine as a flexible scaffold for drug discovery, particularly in kinase inhibitor and CNS therapeutic development .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. Here are some notable applications:

- Enzyme Inhibition : Compounds similar to 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine have shown inhibitory effects on inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. This suggests that the compound may possess anti-inflammatory properties.

- Neurotransmitter Interaction : The presence of imidazole and piperazine rings indicates potential interactions with serotonin receptors and other neurotransmitter systems. Such interactions could lead to applications in treating mood disorders or other neurological conditions.

- Antimicrobial Activity : Structural analogs have exhibited antimicrobial properties, indicating that this compound may also be effective against various pathogens.

- Cancer Treatment : The compound's structural features align with those found in other known kinase inhibitors, suggesting potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth .

Structure–Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the biological activity of compounds related to this compound. For instance, modifications at specific positions on the pyrimidine ring have led to enhanced potency and selectivity against target enzymes such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) .

Table 1: SAR Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| LEI-401 | Modified piperidine | Potent NAPE-PLD inhibitor |

| 2-Methylimidazol | Similar imidazole structure | Antimicrobial activity |

| Pyrazolo[1,5-a]pyrimidines | Fluorophore properties | Optical applications in cancer research |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Inhibition of NAPE-PLD : A study identified LEI-401, derived from pyrimidine carboxamide derivatives, which demonstrated significant inhibition of NAPE-PLD with a pIC50 value of 7.14 ± 0.04. This compound showed profound effects on emotional behavior in mouse models, indicating its potential for studying neurochemical pathways involved in mood regulation .

- Antimicrobial Efficacy : Research has shown that derivatives with similar structural motifs exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine or imidazole moieties can enhance efficacy against specific pathogens .

- Cancer Research Applications : Compounds sharing structural similarities have been evaluated for their ability to inhibit kinases involved in cancer progression, demonstrating that small modifications can lead to significant changes in biological activity and therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Modifications on the Imidazole Ring

- 4-(4,5-Dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine Substituents: 4,5-Dimethyl-imidazole at position 4, methyl at pyrimidine-2. Molecular Formula: C₁₄H₂₀N₆; Molecular Weight: 280.35 g/mol. This modification may increase steric hindrance, affecting binding to flat binding pockets (e.g., ATP sites in kinases) .

Piperazine Substituent Variations

- 4-[4-(3-Fluorophenethyl)-1-piperazyl]-2-(1H-imidazol-1-yl)-pyrimidine

- Substituents : 3-Fluorophenethyl on piperazine, imidazole at pyrimidine-2.

- Molecular Formula : C₁₉H₂₀FN₇; Molecular Weight : 365.41 g/mol.

- Key Differences : The fluorophenethyl group introduces aromaticity and metabolic stability via fluorine’s electron-withdrawing effect. This bulky substituent may enhance selectivity for receptors with extended hydrophobic pockets (e.g., serotonin or dopamine receptors) .

Pyrimidine Core Modifications

- 4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine

- Substituents : 4-Methylphenyl at position 6, amine at position 2.

- Molecular Formula : C₁₄H₁₄N₆; Molecular Weight : 266.3 g/mol.

- Key Differences : The 2-amine group enables hydrogen bonding, improving solubility, while the 4-methylphenyl increases hydrophobicity. Such derivatives are often explored for anti-cancer activity due to their ability to intercalate DNA or inhibit topoisomerases .

Positional Isomerism

- 4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine Substituents: 2-Methyl-imidazole at position 4. Molecular Formula: C₁₂H₁₆N₆; Molecular Weight: 244.3 g/mol. Key Differences: The methyl group on the imidazole (vs.

Q & A

Q. What are the optimal synthetic routes for 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine, and how do reaction conditions influence yield?

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and X-ray crystallography . For example, the imidazole proton typically resonates at δ 7.8–8.2 ppm in DMSO-d₆, while the pyrimidine methyl group appears as a singlet near δ 2.5 ppm . Crystallographic data (e.g., CCDC entries) confirm bond angles and planarity of the heterocyclic core, critical for assessing π-π stacking potential in target interactions .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in catalytic or biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution, identifying nucleophilic/electrophilic sites. The imidazole ring’s lone pairs (N1, N3) and pyrimidine’s electron-deficient C4 position are reactive hotspots . Molecular dynamics (MD) simulations further assess solvation effects and binding kinetics. For example, ICReDD’s workflow integrates DFT with experimental data to optimize reaction paths, reducing trial-and-error experimentation .

Q. How can conflicting solubility data across studies be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity and pH variations. Systematic Hansen Solubility Parameter (HSP) analysis and phase diagrams clarify trends. For instance, piperazine-containing analogs show increased solubility in acidic buffers (pH < 3) due to protonation of the piperazine nitrogen, while imidazole remains neutral . A stepwise protocol:

Measure solubility in DMSO, water, and ethanol.

Adjust pH (1–10) and monitor via UV-Vis spectroscopy.

Q. What experimental design principles optimize catalytic applications of this compound?

- Methodological Answer : Use Taguchi or Box-Behnken designs to minimize experiments while maximizing data output. For example, varying catalyst loading (5–20 mol%), temperature (60–100°C), and solvent polarity (THF to DMF) in cross-coupling reactions. Statistical analysis (ANOVA) identifies temperature as the most significant factor (p < 0.05) . ICReDD’s reaction path search algorithms further narrow optimal conditions by coupling computational predictions with high-throughput screening .

Methodological Notes

- Contradiction Handling : Conflicting solubility/reactivity data were addressed via multi-technique validation (e.g., HSP + MD simulations).

- Advanced Tools : Emphasized integration of DFT, MD, and statistical experimental design for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.